molecular formula C11H13FN2O B3132395 N-(2-Fluorophenyl)pyrrolidine-2-carboxamide CAS No. 367521-39-9

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B3132395
CAS No.: 367521-39-9
M. Wt: 208.23 g/mol
InChI Key: LMFVQBICDCOFRD-JTQLQIEISA-N
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Description

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is a chemical compound of interest in medicinal chemistry and life sciences research. While specific biological data for this exact molecule is not fully established in the available literature, its core structure is part of a significant class of compounds being investigated for their potential pharmacological properties. Scientific studies on closely related N-aryl pyrrolidine-2-carboxamide analogs have demonstrated promising biological activities. For instance, certain substituted N-aryl pyrrolidine-2-carboxamides have been synthesized and evaluated as mimics of proline-rich antimicrobial peptides . These analogs have shown potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus , with some exhibiting minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL, positioning them as promising candidates for novel antibiotic development . Furthermore, members of this chemical family have also displayed significant antioxidant capacity in assays against DPPH and ABTS radicals, in some cases outperforming standard antioxidants like ascorbic acid . The pyrrolidine-2-carboxamide scaffold is thus a valuable template for researchers designing new compounds to overcome bacterial resistance to antibiotics and to address oxidative stress-related pathways . This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

367521-39-9

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

(2S)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H13FN2O/c12-8-4-1-2-5-9(8)14-11(15)10-6-3-7-13-10/h1-2,4-5,10,13H,3,6-7H2,(H,14,15)/t10-/m0/s1

InChI Key

LMFVQBICDCOFRD-JTQLQIEISA-N

SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2F

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2F

sequence

P

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2-fluoroaniline with pyrrolidine-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction proceeds through the formation of an amide bond between the amine group of 2-fluoroaniline and the carboxyl group of pyrrolidine-2-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key Compounds :

  • N-(2-Bromophenyl)pyrrolidine-2-carboxamide ()
  • N-(4-Bromo-2-fluorophenyl)pyrrolidine-2-carboxamide ()
  • N-(2-Chlorophenyl)pyridine-2-carboxamide ()
  • 1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide ()

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity enhances dipole interactions and reduces oxidative metabolism compared to bromine or chlorine . Bromine’s larger size increases lipophilicity (logP) but may reduce metabolic stability.
  • Positional Isomerism : 2-Fluoro vs. 4-bromo-2-fluoro substitutions alter steric hindrance and electronic distribution, affecting target binding (e.g., thrombin vs. HDAC4) .
  • Core Structure : Pyridine carboxamides () exhibit distinct electronic properties compared to pyrrolidine derivatives, influencing target selectivity (e.g., kinase vs. protease inhibition).

Pharmacokinetic and Stability Considerations

  • Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation enhances metabolic stability compared to bromine or chlorine . For example, N-(2-fluorophenyl)pyrrolidine-2-carboxamide is less prone to dehalogenation than its brominated counterpart.
  • Solubility and LogP : The 2-fluorophenyl group balances lipophilicity (logP ~2.5) and aqueous solubility, favoring oral bioavailability. Sulfonyl-containing derivatives () exhibit higher solubility but reduced BBB penetration .

Stereochemical Considerations

  • Stereochemistry: (2S)-configured pyrrolidine carboxamides (e.g., (2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide in ) show defined conformational preferences, influencing target binding.

Biological Activity

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a 2-fluorophenyl substituent, which enhances its lipophilicity and may contribute to its biological activity. The fluorine atom's presence is believed to influence the compound's interaction with biological targets, making it a subject of interest for various therapeutic applications.

1. Neuropharmacology

Research indicates that this compound exhibits notable neuropharmacological effects. Compounds with similar structures have been evaluated for their potential in treating conditions such as depression and cognitive impairments. For instance, derivatives of pyrrolidine have shown antidepressant effects and cognitive enhancement in animal models.

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory potential. Pyrrolidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that certain derivatives exhibited significant COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

This compound and its analogs have shown promise in cancer therapy. Research has indicated that modifications in the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For example, certain compounds demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The incorporation of different substituents on the pyrrolidine ring can significantly alter the compound's efficacy and selectivity. A comparative analysis of similar compounds is presented in Table 1.

Compound NameStructural FeaturesBiological Activity
N-Methylpyrrolidine-2-carboxamideMethyl group instead of fluorobenzylAntidepressant effects
N-Benzylpyrrolidine-2-carboxamideBenzyl group instead of fluorobenzylCognitive enhancement
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)Benzoyl group additionPotential anti-cancer properties
(R)-tert-Butyl 2-carbamoylpyrrolidineTert-butyl group additionAntioxidant activity

The unique incorporation of a fluorobenzyl moiety in this compound distinguishes it from these similar compounds, potentially enhancing its lipophilicity and biological interactions.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Neuropharmacological Study : A study conducted on animal models showed that administration of the compound resulted in significant improvements in depressive behaviors, suggesting potential for treating mood disorders.
  • Anti-inflammatory Study : In vitro assays demonstrated that the compound effectively reduced COX-2 expression levels, indicating its potential as an anti-inflammatory agent.
  • Cancer Research : In vitro testing against various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values significantly lower than those observed for conventional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via coupling reactions between pyrrolidine-2-carboxylic acid derivatives and 2-fluoroaniline. Key steps include activating the carboxyl group (e.g., using HATU or EDC/HOBt) and optimizing reaction time (12–24 hours) and temperature (room temperature to 60°C) to minimize side products. Solvent choice (e.g., DMF or DCM) impacts solubility and reaction efficiency .
  • Critical Parameters : Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthesis, column chromatography or recrystallization (using ethanol/water mixtures) is recommended for purification .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and pyrrolidine carboxamide backbone (δ ~3.5–4.0 ppm for CH2_2 groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 237.1) .
  • X-ray Crystallography : If crystals are obtainable, this method resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • In Vitro Screening :

  • Receptor Binding Assays : Test affinity for targets like AT1_1 receptors using competitive binding assays with 3^3H-labeled antagonists (e.g., IC50_{50} determination) .
  • Enzyme Inhibition : Assess inhibition of kinases or proteases via fluorogenic substrates (e.g., measuring fluorescence quenching over time) .
    • Cytotoxicity : Use MTT assays in cell lines (e.g., HEK293 or HeLa) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do structural modifications of the fluorophenyl or pyrrolidine groups affect biological activity?

  • SAR Insights :

  • Fluorophenyl Position : Substituting 2-fluorophenyl with 3- or 4-fluorophenyl alters steric hindrance and electronic effects, impacting receptor binding (e.g., 2-fluorophenyl enhances AT1_1 affinity compared to 4-fluoro derivatives) .
  • Pyrrolidine Substitution : Introducing methyl or benzyl groups at the pyrrolidine nitrogen modulates lipophilicity and metabolic stability. For example, 1-benzyl derivatives show improved blood-brain barrier penetration .
    • Experimental Validation : Use computational docking (e.g., AutoDock Vina) to predict binding poses, followed by site-directed mutagenesis of target proteins to confirm interactions .

Q. How can researchers resolve contradictions in activity data across different assay systems?

  • Case Study : Discrepancies in IC50_{50} values between cell-free (e.g., purified receptor) and cell-based assays may arise from off-target effects or metabolic instability.
  • Approach :

  • Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
  • Perform stability studies in plasma or liver microsomes to identify degradation products .
    • Data Interpretation : Use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish assay-specific variability from true biological differences .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

  • Key Parameters :

  • Solubility : Introduce polar groups (e.g., hydroxyl or morpholine) to improve aqueous solubility. LogP values <3 are ideal for oral bioavailability .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with amides or heterocycles to reduce CYP450-mediated oxidation .
    • In Vivo Testing : Use rodent models to assess absorption (Cmax_{max}), half-life, and tissue distribution via LC-MS/MS quantification .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Fluorophenyl)pyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.